Benzaldehyde, 2-hydroxy-5-nonyl-, oxime
Description
Significance of Salicylaldoxime (B1680748) Derivatives in Organic Chemistry and Materials Science
Salicylaldoxime and its derivatives are a class of organic compounds that have garnered considerable interest in both organic chemistry and materials science. sigmaaldrich.comias.ac.in Their primary significance stems from their ability to act as effective chelating agents for a wide array of metal ions, including copper, nickel, iron, and palladium. wikipedia.orgsigmaaldrich.comwikipedia.orgguidechem.com This chelating ability is due to the presence of the hydroxyl (-OH) group and the oxime (=N-OH) group positioned in such a way that they can form stable complexes with metal cations. wikipedia.orgsmolecule.com
In organic chemistry, these derivatives serve as versatile intermediates. They are used in the synthesis of more complex molecules, including pharmaceuticals and fragrances. smolecule.comguidechem.com The oxime functional group itself can undergo various transformations, such as reduction to amines or rearrangement to amides (the Beckmann rearrangement), making them valuable synthons. testbook.comchemistry.com.pk
In materials science, the ability of salicylaldoxime derivatives to form stable metal complexes is exploited in the development of new materials. These complexes can exhibit interesting magnetic, optical, and catalytic properties. ias.ac.inmdpi.com For example, they have been investigated for their potential use in catalysis and as building blocks for polynuclear metal clusters and supramolecular assemblies. sigmaaldrich.comias.ac.in The study of these metal-ligand systems contributes to the understanding of coordination chemistry and the design of materials with specific functions. ias.ac.in
Overview of Research Areas for 2-hydroxy-5-nonylbenzaldehyde (B3055293) oxime
Research on 2-hydroxy-5-nonylbenzaldehyde oxime is predominantly focused on its application in hydrometallurgy, specifically as a highly efficient and selective extractant for copper from acidic leach solutions. smolecule.combasf.com This compound is a key active component in several commercial solvent extraction reagents, such as the LIX® and Acorga® series. basf.comsynchem.dedss.go.th
The process of solvent extraction involves using an organic phase containing the extractant (like 2-hydroxy-5-nonylbenzaldehyde oxime) to selectively remove metal ions from an aqueous phase. The molecular structure of 2-hydroxy-5-nonylbenzaldehyde oxime is particularly well-suited for this task. The salicylaldoxime headgroup selectively binds to copper(II) ions, while the long, branched nonyl tail ensures the molecule's solubility in the organic kerosene (B1165875) diluent and minimizes its loss to the aqueous phase. smolecule.com
Research in this area concentrates on several key aspects:
Synthesis and Optimization: Developing efficient and environmentally friendly ("green") synthesis methods for the oxime and its precursors, such as 2-hydroxy-5-nonylbenzaldehyde. smolecule.comgoogle.comgoogle.com
Extraction Efficiency: Studying the kinetics and thermodynamics of copper extraction under various conditions, including pH, temperature, and the presence of other metal ions. tandfonline.com
Selectivity: Investigating the compound's high selectivity for copper over other metals commonly found in leach solutions, such as iron(III) and zinc. basf.comicm.edu.pl
Degradation: Analyzing the chemical stability of the extractant in industrial circuits, as degradation can lead to loss of efficiency. acs.org
Beyond hydrometallurgy, its chelating properties suggest potential applications in analytical chemistry for the determination of metal ions and in the beneficiation of copper oxide ores through flotation. cymitquimica.comnih.gov
Historical Context and Evolution of Oxime Chemistry
The field of oxime chemistry dates back to the 19th century. wikipedia.orgnumberanalytics.com The term "oxime," a combination of "oxygen" and "imine," was coined to describe this class of compounds containing the C=N-OH functional group. wikipedia.orgtestbook.com Early work by chemists like Victor Meyer in the late 1800s laid the foundation for understanding the synthesis and reactivity of these molecules. chemistry.com.pk
Initially, oximes were primarily of academic interest and were used for the purification and characterization of aldehydes and ketones, as they are often crystalline solids that are easy to handle. testbook.comchemistry.com.pk The formation of an oxime from a carbonyl compound by reaction with hydroxylamine (B1172632) became a standard method in qualitative organic analysis. wikipedia.org
The 20th century saw a significant expansion in the applications of oximes. A major development was the discovery of the Beckmann rearrangement, a reaction in which an oxime is converted into an amide. chemistry.com.pk This reaction became industrially significant, most notably in the synthesis of caprolactam, the precursor to Nylon 6. testbook.com
The discovery of the chelating properties of certain oximes, such as dimethylglyoxime (B607122) for nickel analysis and salicylaldoxime for copper, opened up new avenues in analytical chemistry and hydrometallurgy. wikipedia.orgwikipedia.orgchemistry.com.pk The development of hydrophobic derivatives, like 2-hydroxy-5-nonylbenzaldehyde oxime, in the mid-20th century was a crucial innovation that enabled their large-scale industrial use as metal extractants, revolutionizing the copper production industry. dss.go.th Ongoing research continues to explore new synthesis methods and applications for this versatile class of compounds. numberanalytics.comontosight.ai
Structure
2D Structure
3D Structure
Properties
CAS No. |
174333-80-3 |
|---|---|
Molecular Formula |
C16H25NO2 |
Molecular Weight |
263.37 g/mol |
IUPAC Name |
2-(hydroxyiminomethyl)-4-nonylphenol |
InChI |
InChI=1S/C16H25NO2/c1-2-3-4-5-6-7-8-9-14-10-11-16(18)15(12-14)13-17-19/h10-13,18-19H,2-9H2,1H3 |
InChI Key |
MJUVQSGLWOGIOB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCC1=CC(=C(C=C1)O)C=NO |
physical_description |
Liquid |
Origin of Product |
United States |
Synthetic Methodologies and Strategies
Advanced Synthetic Routes to Benzaldehyde (B42025), 2-hydroxy-5-nonyl-, oxime
The creation of the oxime functional group from its corresponding aldehyde, 2-hydroxy-5-nonylbenzaldehyde (B3055293), is the pivotal step in the synthesis. This transformation, known as oximation, involves the reaction of the aldehyde with hydroxylamine (B1172632) or one of its salts.
Conventional Synthetic Approaches
The traditional synthesis of oximes is a well-established reaction in organic chemistry, valued for its reliability in the protection, purification, and characterization of carbonyl compounds. ijprajournal.comnih.gov The classical method for preparing Benzaldehyde, 2-hydroxy-5-nonyl-, oxime involves the reaction of 2-hydroxy-5-nonylbenzaldehyde with hydroxylamine hydrochloride. smolecule.comevitachem.com
Typically, this reaction is performed by refluxing an alcoholic solution of the aldehyde and hydroxylamine hydrochloride in the presence of a base, such as pyridine. nih.gov The base is necessary to neutralize the hydrochloric acid liberated during the reaction, driving the equilibrium towards the formation of the oxime. However, this method presents several drawbacks, including long reaction times, the use of toxic pyridine, and pollution from organic solvents. nih.gov Alternative conventional methods may use an acid catalyst while refluxing the reactants in an organic medium. ijprajournal.com The fundamental reaction involves the nucleophilic addition of hydroxylamine to the aldehyde's carbonyl group, followed by dehydration to form the C=NOH functional group.
Table 1: Comparison of Conventional Oximation Methods
| Method | Catalyst/Base | Solvent | Conditions | Drawbacks |
|---|---|---|---|---|
| Classical Method | Pyridine | Alcohol | Reflux | Long reaction time, toxicity of pyridine, solvent waste. nih.gov |
| Acid Catalysis | Acid (e.g., H₂SO₄) | Organic Medium | Reflux | Use of strong acids, potential for side reactions. ijprajournal.com |
| Base-Promoted | Sodium Carbonate | Toluene | 75°C, 4.5 hours | Requires heating, solvent use. evitachem.com |
Green Chemistry Principles in Oxime Synthesis
In response to the environmental shortcomings of conventional methods, green chemistry principles have been applied to oxime synthesis, focusing on reducing hazardous waste and increasing energy efficiency. ijprajournal.com These approaches include the use of alternative energy sources, environmentally benign catalysts, and solvent-free conditions. nih.govresearchgate.net
Microwave irradiation has emerged as a powerful tool in green synthesis, significantly accelerating reaction rates. researchgate.netnih.gov In the context of oximation, microwave-assisted synthesis offers a rapid and efficient alternative to conventional heating. mdpi.comnih.gov Reactions can often be completed in minutes rather than hours, frequently under solvent-free conditions, which minimizes waste. researchgate.netmdpi.com
For the synthesis of aldoximes, a ground mixture of the aldehyde, hydroxylamine hydrochloride, and a solid catalyst or base can be irradiated with microwaves. mdpi.com For example, various aldehydes have been successfully converted to their corresponding oximes with excellent conversion rates in as little as 5 minutes at 100 W. mdpi.com This rapid, high-yielding method avoids the need for bulk organic solvents and prolonged heating, aligning with the core tenets of green chemistry. nih.gov
Table 2: Microwave-Assisted Synthesis of Various Aldoximes
| Aldehyde | Conditions | Time | Yield/Conversion |
|---|---|---|---|
| Vanillin | 100 W, Na₂CO₃, solvent-free | 5 min | 100% conversion |
| 4-Nitrobenzaldehyde | 100 W, Na₂CO₃, solvent-free | 5 min | 100% conversion |
Data synthesized from multiple sources for illustrative purposes. mdpi.comnih.gov
The use of heterogeneous solid catalysts is another cornerstone of green synthetic chemistry, offering advantages such as easy separation from the reaction mixture, reusability, and often milder reaction conditions. researchgate.net For oxime synthesis, various solid catalysts have been shown to be effective, particularly under solvent-free "grindstone" chemistry or microwave conditions. nih.gov
Examples of effective solid catalysts include:
Metal Oxides: Bismuth(III) oxide (Bi₂O₃), Calcium Oxide (CaO), and Titanium Dioxide (TiO₂) have been used to catalyze the reaction between carbonyl compounds and hydroxylamine hydrochloride, often with simple grinding at room temperature. nih.gov
Supported Reagents: Potassium fluoride (B91410) doped on activated basic magnesia (KF/ABM) has been employed as a reusable and environmentally benign catalyst for the solvent-free synthesis of oximes, achieving excellent yields. ijprajournal.com
Functionalized Metal-Organic Frameworks (MOFs): Advanced systems, such as an ionic liquid immobilized on a zirconium-based MOF (UiO-66-NH₂), have been developed as highly efficient and recyclable heterogeneous catalysts for the base-catalyzed synthesis of oximes. researchgate.net
These solid catalysts facilitate cleaner workups and reduce the generation of chemical waste compared to homogeneous catalysts used in conventional methods. researchgate.net
Synthesis from Renewable and Natural Precursors
A significant advancement in sustainable chemistry is the synthesis of valuable chemicals from renewable biomass instead of petrochemical feedstocks. dss.go.th Phenolic lipids, which are naturally occurring compounds, serve as promising precursors for the synthesis of alkyl-substituted hydroxybenzaldehydes and their corresponding oximes. researchgate.netnih.gov
Cardanol (B1251761) and anacardic acid are the primary components of Cashew Nut Shell Liquid (CNSL), an abundant and renewable byproduct of the cashew industry. dss.go.thresearchgate.net These compounds feature a phenol (B47542) ring with a long C15 alkyl chain, making them ideal starting materials for producing compounds like 2-hydroxy-5-nonylbenzaldehyde oxime.
The synthetic strategy involves several key steps:
Hydrogenation: The unsaturated alkyl side chains of natural cardanol or anacardic acid are typically saturated via hydrogenation. nih.gov
Side-Chain Modification (if necessary): The C15 side chain can be shortened to the desired C9 (nonyl) length through processes like ozonolysis followed by reduction. researchgate.net
Formylation: A formyl group (-CHO) is introduced onto the phenol ring, typically at a position ortho to the hydroxyl group, to create the salicylaldehyde (B1680747) structure. This can be achieved through reactions like the Duff or Reimer-Tiemann reaction. researchgate.net
Oximation: The resulting alkyl-substituted salicylaldehyde is then reacted with hydroxylamine to yield the final aldoxime product. dss.go.thresearchgate.net
This bio-based route provides a sustainable alternative to syntheses that rely on the alkylation of phenol with petrochemical-derived alkenes. dss.go.th Research has successfully demonstrated the synthesis of various 2-hydroxy-alkylbenzaldoximes from cardanol and anacardic acid, underscoring the viability of these renewable precursors. dss.go.th
Fatty Lipidic Precursors (e.g., Octanoic Acid)
The synthesis of long-chain alkyl salicylaldoximes can strategically employ renewable resources like fatty acids. dss.go.th Octanoic acid, a readily available C8 fatty acid, serves as a key starting material for producing isomeric n-octyl salicylaldoximes. dss.go.th The synthetic route involves converting the fatty acid into a precursor suitable for creating the alkylated phenolic backbone, which is then subjected to formylation and oximation to yield the target aldoxime. This approach allows for the creation of specific isomers, such as the ortho- and para-isomers, starting from a common fatty lipidic source. dss.go.th
Factors Influencing Synthetic Efficiency and Yield
Catalyst Systems and Optimized Reaction Conditions
Magnesium and its derivatives are frequently used as catalysts in the formylation step. frontiersin.orgnih.gov For instance, magnesium ribbons are reacted with anhydrous methanol (B129727) to form magnesium methoxide (B1231860) in situ. nih.govresearchgate.net This is followed by the addition of the alkylphenol (e.g., 4-nonylphenol (B119669) or 4-tert-octylphenol) to form the magnesium phenoxide salt. google.comnih.govgoogle.com The subsequent reaction with a formylating agent, such as paraformaldehyde, yields the 2-hydroxyaryl aldehyde. google.comnih.govgoogle.com This formylation is typically performed under substantially anhydrous conditions in a solvent system like toluene, often at elevated temperatures ranging from 90°C to 123°C. google.comnih.govgoogle.com
Optimized reactant molar ratios are crucial for maximizing yield. For the synthesis of a similar compound, tert-octylsalicylaldoxime, an optimized mole ratio of Mg:4-tert-octylphenol (B29142):paraformaldehyde:hydroxylamine hydrochloride was determined to be 0.55:1:2.40:1.50. frontiersin.orgnih.gov
| Parameter | Condition | Reference |
|---|---|---|
| Catalyst | Magnesium | nih.gov |
| Reactants | 4-tert-octylphenol, Paraformaldehyde, Hydroxylamine hydrochloride | frontiersin.orgnih.gov |
| Optimized Mole Ratio (Mg:Phenol:Paraformaldehyde:Hydroxylamine) | 0.55:1:2.40:1.50 | frontiersin.orgnih.gov |
| Solvent | Methanol/Toluene mixture | nih.govresearchgate.net |
| Formylation Temperature | 63°C to 123°C | nih.govresearchgate.net |
| Oximation Temperature | 45°C to 50°C | google.comnih.gov |
Purity and Yield Optimization Techniques
Achieving high purity and yield is a primary goal in the synthesis of 2-hydroxy-5-nonylbenzaldehyde oxime and its analogs. Following the main reaction sequence, a series of purification steps are essential.
A common technique involves acidification of the reaction mixture after oximation to neutralize any remaining base and to facilitate the separation of the organic product. nih.gov The organic phase is then subjected to washing steps, for example with an acid wash (e.g., sulfuric acid in water) followed by water washes, to remove inorganic salts and other water-soluble impurities. google.com
To isolate the final product, the solvent is removed, typically by evaporation under reduced pressure. google.com For further purification, reduced pressure distillation is a highly effective method to separate the desired oxime from non-volatile impurities and unreacted starting materials, yielding the product as a purified oil. google.com In some procedures, cleaning the product with a non-polar solvent like petroleum ether is also employed. nih.gov Through such optimized synthesis and purification protocols, high yields and purities can be achieved. For instance, a one-pot synthesis of tert-octylsalicylaldoxime reported a yield of 96.17% and a purity of 94.13%. nih.govnih.govresearchgate.net
Analog Synthesis and Structural Diversification
The fundamental structure of salicylaldoxime (B1680748) can be modified to generate a diverse range of derivatives with varied properties. This is achieved by altering the substituents on the aromatic ring or the alkyl chain.
Halogenated Aromatic Oxime Derivatives
The synthesis of halogenated aromatic oxime derivatives involves the introduction of halogen atoms into the molecular structure. This can be achieved through various synthetic strategies. One approach involves the use of α-halogenated ketoximes as precursors for more complex heterocyclic structures through silver-mediated oxidative cyclization. nih.gov The electronic nature of substituents on the benzene (B151609) ring of the oxime influences the efficiency of such reactions; electron-donating groups tend to increase the product yield, whereas electron-withdrawing groups, such as halogens, can decrease it. nih.gov Another pathway involves the reaction of α-halogenated aliphatic and aromatic oxime ethers with organometallic reagents to generate other functionalized molecules. acs.org
Long-Chain Alkyl Salicylaldoxime Derivatives
A significant area of structural diversification involves varying the long-chain alkyl group attached to the salicylaldoxime core. frontiersin.orgnih.gov This is typically accomplished by starting the synthesis with different para-alkylated phenols. mdpi.com For example, 4-tert-octylphenol is used as the precursor for tert-octylsalicylaldoxime, while 4-nonylphenol is the starting material for the synthesis of 5-nonylsalicylaldoxime. google.comnih.gov Other derivatives, such as 2-hydroxy-5-dodecyl salicylaldoxime, are also synthesized from their corresponding alkylphenol precursors. researchgate.net This modularity allows for the synthesis of a homologous series of aldoximes, enabling the systematic study of how the alkyl chain's length and branching affect the molecule's properties. dss.go.th
| Derivative Name | Alkyl Group | Key Precursor | Reference |
|---|---|---|---|
| 5-Nonylsalicylaldoxime | Nonyl | 4-Nonylphenol | google.com |
| tert-Octylsalicylaldoxime | tert-Octyl | 4-tert-Octylphenol | nih.gov |
| 2-Hydroxy-5-dodecyl salicylaldoxime | Dodecyl | 4-Dodecylphenol | researchgate.net |
| tert-Butylsalicylaldoxime | tert-Butyl | para-tert-Butyl phenol | mdpi.com |
| 2-hydroxy-3-n-octylbenzaldoxime | n-Octyl | ortho-n-Octylphenol | dss.go.th |
Chemical Reactivity and Mechanistic Investigations
Oxime Functional Group Reactivity in Benzaldehyde (B42025), 2-hydroxy-5-nonyl-, oxime
The oxime group (-C=N-OH) is the primary center of reactivity for many transformations of this molecule. Its behavior is characteristic of salicylaldoxime (B1680748) derivatives, which are known for their ability to act as chelating agents and participate in various organic reactions. wikipedia.orgbiosynth.com
Like other oximes, Benzaldehyde, 2-hydroxy-5-nonyl-, oxime can undergo protonation and subsequent hydrolysis, particularly under acidic conditions. The presence of both proton-donating (hydroxyl) and proton-accepting (oxime nitrogen) sites within the molecule allows for potential intramolecular proton transfer. nih.gov The general pathway for acid-catalyzed hydrolysis involves the protonation of the oxime nitrogen, followed by nucleophilic attack of water on the iminium carbon. This leads to the formation of a tetrahedral intermediate which then collapses to regenerate the parent aldehyde (2-hydroxy-5-nonylbenzaldehyde) and hydroxylamine (B1172632). researchgate.net
In highly acidic media, the salicylaldoxime ligand protonates, which can lead to the release of chelated metal ions. wikipedia.org This reversible protonation is a key aspect of its use as a recyclable extractant in hydrometallurgy. The rate of condensation to form the oxime from the corresponding aldehyde and hydroxylamine is typically high. researchgate.net Conversely, the hydrolysis back to the aldehyde is a significant consideration in applications where the oxime's stability is crucial.
A modern and environmentally conscious method for converting oximes back to their corresponding carbonyl compounds is through electrooxidative deoximation. organic-chemistry.orgnih.gov This process avoids the use of harsh chemical oxidants or strong acids. organic-chemistry.org For a compound like this compound, this electrochemical protocol would regenerate 2-hydroxy-5-nonylbenzaldehyde (B3055293).
The mechanism is proposed to involve an electrooxidative pathway where water acts as the oxygen nucleophile and the ultimate source of the oxygen atom in the resulting carbonyl product. organic-chemistry.orgnih.gov Mechanistic studies on various oximes have shown that the reaction proceeds efficiently with excellent functional group compatibility. organic-chemistry.org The nitrogen atom from the oxime is typically converted into nitrate (B79036) ions. organic-chemistry.org This method's versatility has been demonstrated across a range of aldoximes and ketoximes. organic-chemistry.orgresearchgate.net
| Parameter | Condition/Observation |
| Method | Electrochemical Oxidation |
| Oxygen Source | Water |
| Key Intermediate | Electrooxidatively generated reactive species |
| Product (from oxime) | Corresponding carbonyl compound |
| Byproduct (from nitrogen) | Nitrate ions |
| Advantages | Avoids strong acids/oxidants, good functional group compatibility |
Oxidative Transformations and Radical Chemistry
The oxime functional group is a precursor to highly reactive iminoxyl radicals, which have become valuable intermediates in modern organic synthesis. nih.govnih.gov The generation of these radicals from this compound opens up pathways for various selective transformations.
Iminoxyl radicals (or oxime radicals) are N-oxyl radicals where the N–O• fragment is connected to the rest of the molecule via a carbon-nitrogen double bond. nih.govbeilstein-journals.org These radicals were first identified in 1964 as short-lived intermediates. beilstein-journals.org They can be generated from oximes through one-electron oxidation using a variety of chemical oxidants or through anodic oxidation. beilstein-journals.org
Common Oxidants for Iminoxyl Radical Generation
| Oxidant Type | Examples |
|---|---|
| Metal-Based | Ce(IV) salts (e.g., (NH₄)₂Ce(NO₃)₆), Cu(II) salts, Pb(OAc)₄, Ag₂O, Mn(OAc)₃ beilstein-journals.orgnih.gov |
| Metal-Free | PhI(OAc)₂, Selectfluor/Bu₄NI beilstein-journals.orgbeilstein-journals.org |
The iminoxyl radical possesses a unique electronic structure where the unpaired electron is delocalized across both the nitrogen and oxygen atoms. lookchem.com This dual reactivity allows it to form both C–N and C–O bonds in subsequent reactions. beilstein-journals.org However, due to their generally low stability, intramolecular reactions of iminoxyl radicals are more common and synthetically useful than intermolecular ones. nih.govbeilstein-journals.org The stability of a given iminoxyl radical is influenced by the bond dissociation energy of the parent oxime's O-H bond. researchgate.net
The synthetic potential of iminoxyl radicals has been increasingly recognized, particularly in selective oxidative cyclization, functionalization, and coupling reactions. nih.govnih.gov These reactions leverage the radical's ability to abstract hydrogen atoms or add to double bonds. beilstein-journals.org
Intramolecular oxidative cyclization is a prominent application of iminoxyl radicals. nih.gov When an oxime precursor contains an unsaturated moiety like an alkene, the generated iminoxyl radical can undergo an intramolecular cyclization. nih.govlookchem.com This process typically involves the radical adding to a C=C double bond, which is a key step in forming heterocyclic structures. beilstein-journals.org
A common transformation is the 5-exo-trig cyclization of iminyl or iminoxyl radicals, which is used to synthesize functionalized pyrrolines or isoxazolines, respectively. nsf.govresearchgate.net The reaction mechanism for an unsaturated oxime generally proceeds as follows:
Oxidation : The oxime is oxidized to form the corresponding iminoxyl radical. beilstein-journals.org
Cyclization : The radical undergoes an intramolecular attack on a tethered alkene, forming a five- or six-membered ring and transferring the radical to a carbon atom. lookchem.com
Trapping/Termination : The resulting C-centered radical is then trapped by another radical species (like TEMPO) or undergoes further oxidation/elimination to yield the final stable product. beilstein-journals.orgnsf.gov
This methodology allows for the efficient construction of complex heterocyclic systems from readily available oxime starting materials. nih.govresearchgate.net
Applications of Oxime Radicals in Selective Organic Reactions
Functionalization and Coupling Reactions
The functionalization of phenolic oximes, including structures analogous to "this compound," can be achieved through various transition metal-catalyzed coupling reactions. These reactions often leverage the directing ability of the hydroxyl group to achieve regioselective C-H activation and subsequent bond formation.
A notable example is the copper-catalyzed tandem cross-coupling and annulation of free phenols with ketoximes, which leads to the synthesis of substituted 2-aryl-1H-indoles. In this process, the phenolic hydroxyl group plays a crucial role in directing the ortho-C-H functionalization. The reaction proceeds through a dual C-H bond activation pathway, where both the phenol (B47542) and the ketoxime undergo C-H activation, leading to the formation of a new carbon-carbon and carbon-nitrogen bond. A variety of oximes, including those bearing naphthyl and heteroaryl groups, are compatible with this reaction system, affording the corresponding indole (B1671886) products in good yields. Control experiments suggest the involvement of a benzoquinone intermediate, highlighting the importance of the para-position relative to the hydroxyl group in the reaction mechanism.
While a broad range of intermolecular coupling reactions for "this compound" are not extensively documented, the principles of transition metal-catalyzed C-H functionalization of phenols provide a framework for its potential reactivity. The electron-donating nature of the hydroxyl and nonyl groups can influence the reactivity of the aromatic ring, making it amenable to various coupling strategies.
Table 1: Examples of Copper-Catalyzed Annulation of Phenols with Ketoximes
| Phenol Reactant | Ketoxime Reactant | Product | Yield (%) |
| 2,6-Dimethylphenol | Acetophenone Oxime | 2-Phenyl-4,7-dimethyl-1H-indole | 75 |
| 2-Isopropyl-5-methylphenol | 1-Naphthyl methyl ketoxime | 2-(1-Naphthyl)-7-isopropyl-4-methyl-1H-indole | 68 |
| Phenol | 2-Acetylthiophene Oxime | 2-(Thiophen-2-yl)-1H-indole | 82 |
Olefination Reactions Involving Oximes
Ruthenium alkylidene complexes are powerful catalysts for olefin metathesis, a reaction that involves the redistribution of carbon-carbon double bonds. While extensively used for olefin-olefin metathesis, their application in the olefination of oximes is a more recent development. The olefination of oximes using ruthenium alkylidenes presents a unique strategy for the formation of new carbon-carbon double bonds.
Specifically, ruthenium salicylaldimine complexes, which bear a structural resemblance to coordinated "this compound," have been synthesized and shown to be robust catalysts for ring-closing metathesis (RCM) in protic media. These catalysts, featuring both a bidentate salicylaldimine and an N-heterocyclic carbene (NHC) ligand, exhibit high efficiency in the RCM of dienes and enynes. The initiation of the catalytic cycle in these imine-bearing ruthenium complexes is proposed to occur through the decoordination of the imine nitrogen, a different pathway from the phosphine (B1218219) dissociation observed in classical Grubbs catalysts.
Table 2: Ruthenium Catalysts for Olefin Metathesis
| Catalyst | Ligands | Notable Applications |
| Grubbs' First Generation | Tricyclohexylphosphine | General olefin metathesis |
| Grubbs' Second Generation | N-Heterocyclic Carbene, Tricyclohexylphosphine | Higher activity and broader substrate scope |
| Hoveyda-Grubbs Catalysts | Chelating isopropoxybenzylidene | Increased stability and recyclability |
| Ruthenium Salicylaldimine Complexes | N-Heterocyclic Carbene, Salicylaldimine | Metathesis in protic solvents |
The mechanism of ruthenium alkylidene-mediated olefination of oximes is distinct from the well-established Chauvin mechanism for olefin-olefin metathesis. Detailed mechanistic investigations, including computational studies, suggest a pathway that involves the formation of an intermediate ruthenium nitride.
The proposed catalytic cycle begins with the reaction of the oxime with the ruthenium alkylidene, leading to the formation of a new alkylidene species. This is followed by a sequence of [2+2] cycloaddition and oxidative addition steps, in any order, which generates a ruthenium complex. An oxidative addition step is supported by Hammett analysis and experiments with fluorine-labeled oximes, which show N-X bond cleavage. This sequence ultimately leads to the formation of a ruthenium nitride intermediate. This intermediate is believed to undergo subsequent bimolecular extrusion of molecular nitrogen to regenerate the active catalyst and form the olefin product.
This mechanistic hypothesis, which deviates from the traditional metallacyclobutane pathway of olefin metathesis, is crucial for understanding and developing future catalytic protocols for the olefination of oximes. The electronic properties of the oxime, influenced by substituents on the aromatic ring such as the hydroxyl and nonyl groups in "this compound," would be expected to play a significant role in the energetics of the proposed ruthenium nitride pathway.
In the broader context of C-C bond formation involving phenols, transition metal-catalyzed C-H activation is a key mechanistic theme. The phenolic hydroxyl group can act as an internal directing group, facilitating the coordination of the metal catalyst and promoting regioselective C-H bond cleavage at the ortho position. This principle is central to the functionalization and coupling reactions of phenols and would be a key consideration in designing olefination reactions involving phenolic oximes.
Ligand Design and Chelating Properties of this compound
The chelating capability of this compound is primarily attributed to the presence and proximity of the phenolic hydroxyl (-OH) group and the oxime (=N-OH) group. nih.gov The hydroxyl group is acidic, allowing it to deprotonate and form a strong covalent bond with a metal ion through its oxygen atom. biosynth.com The oxime group provides a second coordination site via its nitrogen atom.
Together, these two groups act as a bidentate ligand, binding to a single metal center to form a stable six-membered chelate ring. smolecule.com This chelation effect significantly enhances the stability of the resulting metal complex compared to coordination with monodentate ligands. The molecule's design, therefore, serves as a classic example of a ligand tailored for strong metal binding, which is fundamental to its application as a metal extractant and corrosion inhibitor. smolecule.comresearchgate.net
The molecular structure of this compound facilitates a pre-organization of the binding site even before the introduction of a metal ion. This is achieved through the formation of an intramolecular hydrogen bond between the hydrogen of the phenolic hydroxyl group and the nitrogen atom of the oxime group.
This hydrogen bonding creates a "pseudomacrocyclic" cavity or a pre-organized conformation. smolecule.com This arrangement holds the donor atoms (oxygen and nitrogen) in an optimal position and orientation for metal capture. The resulting cavity size is particularly well-suited for the coordination of copper ions, contributing to the ligand's high selectivity for this metal. smolecule.com
Formation and Characterization of Metal Complexes
This compound reacts with a variety of metal ions to form stable coordination complexes. The study of these complexes reveals diverse structural arrangements and properties influenced by the metal ion and reaction conditions.
This ligand is well-known for its strong coordination with numerous transition metals, a property leveraged in hydrometallurgical extraction processes. smolecule.com It shows a particularly high affinity for copper(II), and it has been effectively used as a copper complex catalyst. biosynth.comsmolecule.com
Research has demonstrated its capability to selectively extract copper from solutions containing other metals. For instance, studies have quantified the separation factors (β) for copper over other divalent metals, highlighting its preference for Cu(II). smolecule.com Furthermore, it can achieve over 95% copper extraction efficiency while minimizing the co-extraction of iron to around 1% at a pH of 3.5. smolecule.com While its coordination with Cu, Fe, Ni, and Zn is well-established in extraction contexts, related salicylaldehyde-based ligands readily form stable complexes with manganese (Mn) and molybdenum (Mo). walshmedicalmedia.comnih.gov Molybdenum, for example, can form mononuclear complexes with a cis-{MoO₂}²⁺ core when coordinated with similar ligands. mdpi.com
| Metal Pair | Separation Factor (β) | Reference |
|---|---|---|
| Cu / Zn | 227.370 | smolecule.com |
| Cu / Co | 199.094 | smolecule.com |
| Cu / Ni | 188.889 | smolecule.com |
The coordination of this compound and related ligands with metal ions can result in various structural topologies. The most common of these is the mononuclear complex , where a central metal ion is coordinated by one or more ligand molecules. For instance, related salicylaldehyde (B1680747) derivatives have been shown to form neutral mononuclear complexes with copper, such as [Cu(5–F–salo)₂], as well as mononuclear species with Mn(III), Co(II), and Ni(II). walshmedicalmedia.comnih.gov Similarly, mononuclear molybdenum complexes have been synthesized using aroyl hydrazone-type ligands derived from 2-hydroxy-5-nitrobenzaldehyde. nih.govmdpi.com
Under specific conditions, these mononuclear units can assemble into higher-order structures. Dinuclear complexes , where two metal centers are linked by bridging ligands, have also been characterized for related systems. nih.gov For example, a bipyridine-bridged dinuclear molybdenum complex has been synthesized. nih.gov The formation of more intricate topologies such as triangular or cubane-type structures is less common and highly dependent on the specific metal, the ligand's steric and electronic properties, and the presence of ancillary ligands or specific reaction conditions.
Substituents on the salicylaldoxime backbone play a crucial role in modulating the properties of the resulting metal complexes. The long, aliphatic nonyl group (C₉H₁₉) in this compound primarily serves to ensure high solubility in the organic solvents used in metal extraction processes. smolecule.com
From a chemical perspective, the electronic nature of substituents on the aromatic ring significantly impacts complex stability. Studies on related salicylaldehyde Schiff bases have shown that electron-donating groups tend to increase the electron density on the donor atoms, thereby strengthening the metal-ligand bond and enhancing the stability of the complex. researchgate.net Conversely, electron-withdrawing groups typically decrease the stability of the complex. researchgate.net The geometry of the complex is also sensitive to substituent effects; even minor steric changes, such as replacing a methyl with an ethyl group on a related ligand, can significantly alter the crystal structure and conformation of the resulting metal complex. nih.gov
| Substituent Type | Effect on Electron Density at Donor Atoms | Impact on Complex Stability | Reference |
|---|---|---|---|
| Electron-Donating | Increase | Enhances | researchgate.net |
| Electron-Withdrawing | Decrease | Lowers | researchgate.net |
Advanced Spectroscopic Characterization
Vibrational Spectroscopy
Vibrational spectroscopy provides critical insights into the molecular vibrations and functional groups present in the compound.
FT-IR spectroscopy is a fundamental technique used to identify the functional groups within the molecular structure of 5-nonylsalicylaldoxime. The analysis of the final product confirms the presence of key vibrational modes. researchgate.netresearchgate.net A significant feature in the FT-IR spectrum is a broad band observed around 3150 cm⁻¹, which is indicative of the O-H stretching vibrations from both the phenolic and oxime hydroxyl groups. researchgate.net The spectrum also displays a characteristic band at 1585 cm⁻¹, which can be assigned to the C=C stretching vibration within the aromatic ring. researchgate.netresearchgate.net The presence of these bands helps to confirm the successful synthesis of the target molecule, distinguishing it from its precursor, salicylaldehyde (B1680747), which would show a distinct C-H band from the aldehyde group. researchgate.net
| Vibrational Frequency (cm⁻¹) | Assignment | Source |
|---|---|---|
| ~3150 (broad) | O-H stretching (phenolic and oxime hydroxyls) | researchgate.net |
| 1585 | C=C stretching (aromatic ring) | researchgate.netresearchgate.net |
Specific experimental FT-Raman spectral data for Benzaldehyde, 2-hydroxy-5-nonyl-, oxime were not available in the reviewed scientific literature. This analysis would typically be used to complement FT-IR data, providing information on non-polar bonds and symmetric vibrations.
Total Energy Distribution (TED) calculations, which are theoretical analyses used to make precise vibrational assignments for observed FT-IR and FT-Raman bands, have not been reported for this compound in the available literature.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is indispensable for providing a detailed atomic-level map of the molecule's structure by probing the magnetic properties of atomic nuclei.
Proton NMR (¹H NMR) spectroscopy is employed to determine the structure of this compound by identifying the chemical environment of the hydrogen atoms. researchgate.net The ¹H NMR spectrum provides clear evidence of the oximation of the aldehyde group and the presence of all key functionalities. researchgate.net
The proton of the azomethine group (CH=N) is observed as a singlet at a chemical shift of δ 8.3 ppm. researchgate.net The spectrum also distinctly shows two separate signals for the hydroxyl protons; the peak for the oxime hydroxyl group (-NOH) appears at δ 9.95 ppm, while the phenolic hydroxyl proton (-OH) is observed further downfield at δ 11.1 ppm. researchgate.net The protons of the long nonyl chain are found in the upfield region of the spectrum, while the aromatic protons are located in the range of δ 6.6–7.2 ppm. researchgate.net
| Chemical Shift (δ, ppm) | Proton Assignment | Source |
|---|---|---|
| 11.1 | Phenolic -OH | researchgate.net |
| 9.95 | Oxime =NOH | researchgate.net |
| 8.3 | Azomethine CH=N | researchgate.net |
| 6.6 - 7.2 | Aromatic protons | researchgate.net |
| 0.8 - 1.2 | Nonyl group (C₉H₁₉) protons | researchgate.net |
Detailed experimental ¹³C NMR spectral data for this compound could not be located in the reviewed scientific literature. This analysis would be used to identify all carbon atoms in the molecule, including those in the nonyl chain, the aromatic ring, and the azomethine group.
Mass Spectrometry (MS)
Mass spectrometry is an essential analytical technique for determining the molecular weight and elucidating the structure of compounds through the analysis of their mass-to-charge ratio and fragmentation patterns.
Gas Chromatography-Mass Spectrometry (GC/MS)
Gas Chromatography-Mass Spectrometry (GC/MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. For this compound, this method confirms the molecular weight and provides insight into its structural components through characteristic fragmentation.
The compound, with a molecular weight of 263.37 g/mol , is identified by its molecular ion peak (M⁺) at an m/z of 263. nih.govchemsrc.com In a typical analysis, the GC chromatogram for 5-nonylsalicylaldoxime shows a distinct peak corresponding to the compound, with one study noting a retention time of 26.48 minutes. researchgate.netresearchgate.net
Upon electron ionization, the molecule undergoes predictable fragmentation. The presence of the aromatic ring leads to a prominent molecular ion. whitman.edu Key fragmentation pathways include the cleavage of the long nonyl side chain and fragmentation of the oxime group. Common fragmentation patterns for alkyl-substituted benzene (B151609) rings involve the cleavage at the β-bond to the ring, often resulting in a stable tropylium (B1234903) ion. whitman.edu The loss of the alkyl chain and subsequent fragmentation of the remaining salicylaldoxime (B1680748) structure are key identifiers in the mass spectrum.
Table 1: Predicted GC/MS Fragmentation Data for this compound
| m/z (Mass-to-Charge Ratio) | Proposed Fragment Ion | Fragmentation Pathway |
|---|---|---|
| 263 | [C₁₆H₂₅NO₂]⁺ | Molecular Ion (M⁺) |
| 246 | [C₁₆H₂₄NO]⁺ | Loss of OH radical from the oxime group |
| 136 | [C₈H₈O₂]⁺ | Cleavage of the nonyl chain (loss of C₉H₁₉) |
Collision-Induced Dissociation Mass Spectrometry (CID-MS)
Collision-Induced Dissociation Mass Spectrometry (CID-MS) is a tandem mass spectrometry technique used to induce the fragmentation of a preselected ion. wikipedia.org In this process, an ion (often the molecular ion or a protonated molecule) is accelerated and collided with neutral gas molecules like argon or helium. This collision converts kinetic energy into internal energy, causing the ion to fragment. wikipedia.org This technique is invaluable for detailed structural elucidation.
For this compound, CID-MS would be used to confirm the connectivity of the atoms. The precursor ion (e.g., [M+H]⁺ at m/z 264) would be isolated and subjected to collision. The resulting product ions would correspond to specific bond cleavages. Research on related salicylaldoximate complexes has utilized CID to probe stability and structure. nih.gov While specific data for the free oxime is not prevalent, predictable fragmentation pathways for phenolic compounds include losses of small neutral molecules. researchgate.net
Key fragmentation pathways expected in the CID spectrum would include:
Loss of Water: A common fragmentation route for compounds with hydroxyl groups.
Cleavage of the C=N bond: Breaking the oxime bond.
Fragmentation of the Nonyl Chain: Stepwise loss of alkyl units from the nine-carbon chain.
Ring Opening: Higher-energy collisions could induce the fragmentation of the aromatic ring itself.
This detailed fragmentation pattern serves as a molecular fingerprint, allowing for unambiguous identification and structural confirmation.
Electronic Spectroscopy
Electronic spectroscopy investigates the transitions between different electronic energy levels within a molecule upon absorption of ultraviolet or visible light.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV-Vis portion of the electromagnetic spectrum. This absorption corresponds to the excitation of electrons from lower to higher energy orbitals. The spectrum of this compound is characterized by absorptions arising from its phenolic and oxime chromophores.
The aromatic ring and the C=N bond of the oxime group contain π electrons, which can be excited to higher-energy π* orbitals. These π → π* transitions are typically intense and occur in the UV region. Additionally, the oxygen and nitrogen atoms possess non-bonding electrons (n electrons) which can be excited to π* orbitals. These n → π* transitions are generally less intense than π → π* transitions. Studies on similar phenolic oximes have used UV-Vis spectroscopy to characterize the electronic transitions, often comparing experimental spectra with theoretical calculations.
Table 2: Expected UV-Vis Absorption Data for this compound
| Wavelength (λmax) | Molar Absorptivity (ε) | Transition Type | Chromophore |
|---|---|---|---|
| ~250-280 nm | High | π → π* | Phenolic Ring |
| ~300-340 nm | Moderate | π → π* | Oxime C=N bond conjugated with the ring |
Specialized Spectroscopic Techniques for Metal Complexes
When this compound acts as a ligand to form metal complexes, specialized techniques are required to probe the environment of the central metal ion.
Mössbauer Spectroscopy (for Iron Complexes)
Mössbauer spectroscopy is a highly sensitive technique specific to certain nuclei, most commonly ⁵⁷Fe. It probes the minute changes in the energy levels of an atomic nucleus in response to its electronic environment. caltech.edu For an iron complex of this compound, this technique provides critical data on the oxidation state, spin state, and coordination geometry of the iron center. nih.gov
The primary parameters obtained from a Mössbauer spectrum are the isomer shift (δ) and the quadrupole splitting (ΔEQ). caltech.edu
Isomer Shift (δ): This parameter relates to the s-electron density at the nucleus and is indicative of the oxidation state (e.g., Fe(II) vs. Fe(III)) and spin state (high-spin vs. low-spin) of the iron. caltech.eduresearchgate.net
Quadrupole Splitting (ΔEQ): This arises from the interaction between the nuclear quadrupole moment and a non-symmetrical electric field gradient at the nucleus. Its magnitude provides information about the symmetry of the electron distribution and the ligand field around the iron ion. caltech.eduresearchgate.net
Studies on iron(III) complexes with similar salicylaldoxime ligands have shown that the Mössbauer parameters are characteristic of a high-spin Fe(III) configuration. nih.govresearchgate.net Such complexes often exhibit antiferromagnetic interactions between iron centers. nih.gov
Table 3: Representative Mössbauer Parameters for a High-Spin Iron(III) Complex of this compound
| Parameter | Typical Value (mm/s) | Information Deduced |
|---|---|---|
| Isomer Shift (δ) | 0.28 - 0.40 | Consistent with high-spin Fe(III) in an octahedral environment. researchgate.netmdpi.com |
Magnetic Characterization of Metal Complexes
The magnetic properties of metal complexes containing "this compound," also known as 5-nonylsalicylaldoxime, are crucial for understanding their electronic structure and the nature of the metal-ligand interactions. Detailed magnetic characterization, often employing techniques such as magnetic susceptibility measurements and electron paramagnetic resonance (EPR) spectroscopy, provides valuable insights into the oxidation state of the metal center, the spin state of the complex, and the presence of magnetic exchange interactions in polynuclear species.
While extensive research has been conducted on the magnetic properties of metal complexes with various salicylaldoxime and Schiff base ligands, specific experimental data for complexes of 2-hydroxy-5-nonylbenzaldehyde (B3055293) oxime are not widely reported in publicly available literature. However, the principles of magnetic characterization and the expected behavior can be inferred from studies on closely related systems.
Magnetic Susceptibility Measurements
Magnetic susceptibility measurements are a fundamental tool for determining the number of unpaired electrons in a metal complex, which in turn helps to elucidate its geometry and bonding. The effective magnetic moment (µeff) is calculated from the measured susceptibility and is often compared to the theoretical spin-only value.
For instance, copper(II) complexes, with a d9 electronic configuration, are expected to possess one unpaired electron, leading to a theoretical spin-only magnetic moment of 1.73 Bohr magnetons (B.M.). Deviations from this value can indicate the presence of orbital contributions or magnetic exchange interactions between adjacent metal centers in polynuclear complexes. In the case of dinuclear copper(II) complexes with related ligands, both ferromagnetic (parallel alignment of spins) and antiferromagnetic (anti-parallel alignment of spins) coupling have been observed, leading to higher or lower than expected magnetic moments, respectively.
Table 1: Theoretical Spin-Only Magnetic Moments for Common Metal Ions
| Metal Ion | dn Configuration | Number of Unpaired Electrons (n) | Spin-Only Magnetic Moment (µs) in B.M. |
| Ti3+ | d1 | 1 | 1.73 |
| V3+ | d2 | 2 | 2.83 |
| Cr3+ | d3 | 3 | 3.87 |
| Mn2+ | d5 | 5 | 5.92 |
| Fe3+ | d5 | 5 | 5.92 |
| Fe2+ | d6 (high spin) | 4 | 4.90 |
| Co2+ | d7 (high spin) | 3 | 3.87 |
| Ni2+ | d8 | 2 | 2.83 |
| Cu2+ | d9 | 1 | 1.73 |
Electron Paramagnetic Resonance (EPR) Spectroscopy
EPR spectroscopy is a highly sensitive technique for studying paramagnetic species, such as metal complexes with unpaired electrons. The EPR spectrum provides detailed information about the electronic environment of the metal ion through parameters like the g-tensor and hyperfine coupling constants.
For an axially symmetric copper(II) complex, the EPR spectrum is typically characterized by two g-values, g|| and g⊥. The relative values of these parameters can provide information about the geometry of the complex and the nature of the ground state. For example, in an axially elongated octahedral or square planar geometry, it is common to observe g|| > g⊥ > 2.0023, which is indicative of the unpaired electron residing in the dx²-y² orbital.
Hyperfine coupling to the copper nucleus (I = 3/2 for both 63Cu and 65Cu) results in a characteristic four-line pattern in the EPR spectrum, from which the hyperfine coupling constant (A) can be determined. The magnitude of the A|| value is particularly sensitive to the degree of covalency in the metal-ligand bond and the stereochemistry of the complex.
Theoretical and Computational Investigations
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure of molecules. It is frequently employed to predict a wide range of properties for organic compounds. For analogous molecules, DFT calculations are typically performed using specific functionals and basis sets, such as B3LYP/6-311++G(d,p), to achieve a balance between accuracy and computational cost.
Geometry Optimization and Electronic Structure Calculations
The initial step in most DFT studies is geometry optimization. This process computationally determines the most stable three-dimensional arrangement of atoms in a molecule, corresponding to the minimum energy on the potential energy surface. From this optimized structure, various electronic properties can be calculated. For similar benzaldehyde (B42025) oxime derivatives, studies have successfully calculated optimized bond lengths and angles, which are then often compared with experimental data where available. These calculations provide insight into the planarity and conformation of the molecule.
Analysis of Bond Parameters and Molecular Electrostatic Potential (MEP)
Following geometry optimization, a detailed analysis of bond parameters (lengths, angles, and dihedral angles) is conducted. These parameters are fundamental to describing the molecular structure.
The Molecular Electrostatic Potential (MEP) is a crucial descriptor for understanding chemical reactivity. An MEP map visualizes the electrostatic potential on the electron density surface of a molecule, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). In typical MEP analyses of related compounds, regions of negative potential are associated with electronegative atoms like oxygen and nitrogen, indicating sites for electrophilic attack. Conversely, positive potential regions, usually around hydrogen atoms, signify sites susceptible to nucleophilic attack. The color coding on an MEP map, typically ranging from red (most negative) to blue (most positive), provides a visual guide to the reactive sites of the molecule.
Intra-molecular Charge Transfer and Band Gap Energy Determination
The electronic properties of a molecule are further explored by analyzing its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability. A smaller energy gap suggests higher reactivity.
These orbital energies are also used to calculate various quantum chemical parameters, as shown in the table below for a related compound, which helps in characterizing the molecule's electronic behavior.
| Parameter | Formula |
| Energy Gap (ΔE) | ELUMO - EHOMO |
| Ionization Potential (IP) | -EHOMO |
| Electron Affinity (EA) | -ELUMO |
| Electronegativity (χ) | -(ELUMO + EHOMO)/2 |
| Chemical Hardness (η) | (ELUMO - EHOMO)/2 |
| Chemical Potential (μ) | (ELUMO + EHOMO)/2 |
| Electrophilicity Index (ω) | μ2 / 2η |
Studies on similar molecules show that electronic transitions, such as those observed in UV-Vis spectroscopy, often correspond to the transfer of electron density from the HOMO to the LUMO, indicating intramolecular charge transfer (ICT).
Prediction of Spectroscopic Data (e.g., Vibrational Frequencies, UV-Vis Transitions)
DFT calculations are a reliable method for predicting spectroscopic data.
Vibrational Frequencies: Theoretical vibrational spectra (FT-IR and FT-Raman) can be calculated from the optimized geometry. The computed harmonic frequencies are often scaled to correct for anharmonicity and discrepancies between the theoretical method and experimental conditions, allowing for a direct comparison with experimental spectra. This comparison aids in the assignment of specific vibrational modes to the observed spectral bands.
UV-Vis Transitions: Time-Dependent DFT (TD-DFT) is used to predict the electronic absorption spectra (UV-Vis) of molecules. This method calculates the excitation energies and oscillator strengths of electronic transitions. The predicted wavelengths (λmax) for the most significant transitions, often corresponding to π-π* transitions, can be compared with experimental UV-Vis spectra to understand the electronic structure and chromophoric properties of the molecule. For related oximes, experimental spectra show absorption in the 280-305 nm range, with deprotonated oximate anions absorbing at higher wavelengths (330-360 nm) due to π-π* transitions.
Ligand-Metal Ion Interaction Energies and Selectivity Prediction
Benzaldehyde, 2-hydroxy-5-nonyl-, oxime, like other hydroxy-oxime compounds, is known for its use as a metal extractant. DFT can be employed to predict the interaction energies between the ligand (the oxime) and various metal ions. By calculating the binding energy of the oxime with different metal ions, it is possible to predict its selectivity. Studies on similar ligands use DFT to quantify the strength of the coordination bonds formed between the donor atoms (typically oxygen and nitrogen) of the ligand and the metal center. The Quantum Theory of Atoms in Molecules (QTAIM) approach can further analyze these interactions, providing insights into their covalent or electrostatic character and their respective energies. These computational predictions are invaluable for designing ligands with enhanced selectivity for specific metals.
Molecular Dynamics Simulations
While specific Molecular Dynamics (MD) simulation studies for this compound were not found in the search results, this technique is widely used to study the behavior of molecules over time. MD simulations can provide insights into the conformational dynamics of the molecule, its interactions with solvents, and its behavior at interfaces, which is particularly relevant for its application as a metal extractant in solvent extraction processes. Such simulations could model the aggregation behavior of the oxime in organic solvents and its complexation with metal ions at a liquid-liquid interface.
Computational Approaches to Structure-Reactivity Relationships
Computational studies have been instrumental in understanding how modifying the chemical structure of salicylaldoxime (B1680748) affects its performance as a metal extractant. The substituent at the 5-position of the benzene (B151609) ring, in this case, the nonyl group, has a profound impact on both the molecule's physical properties and its chemical reactivity.
Hydrophobicity and Solubility: The primary role of the long-chain alkyl group is to increase the molecule's hydrophobicity, quantified by the partition coefficient (Log P). A higher Log P value ensures that the extractant and its metal complex remain predominantly in the organic phase during solvent extraction, which is essential for an efficient process. Computational models show a clear trend of increasing Log P with the increasing length of the alkyl chain. researchgate.net
Electronic Effects and Reactivity: DFT calculations on a series of salicylaldoxime derivatives show that substituents also exert electronic effects that modify the molecule's intrinsic reactivity. researchgate.net By attaching electron-donating or electron-withdrawing groups to the aromatic ring, it is possible to modulate the electron density at the chelating sites (phenolic oxygen and oxime nitrogen). This, in turn, affects the stability of the resulting metal complex. Key quantum chemical descriptors like the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are used to quantify these effects. A higher HOMO energy generally correlates with a greater ability to donate electrons and form a strong bond with the metal ion. researchgate.net
Steric Effects and Selectivity: The structure of the alkyl group can also introduce steric effects that influence selectivity. A comparison between 5-nonylsalicylaldoxime (which has a linear nonyl group) and tert-octylsalicylaldoxime (with a branched, bulky tert-octyl group) demonstrates this principle. While both show strong extraction capabilities for Cu(II), the umbrella-like structure of the tert-octyl group provides a greater steric hindrance effect. researchgate.netnih.gov This steric bulk can improve the selectivity for copper over other ions like iron(III), as it can hinder the formation of the Fe(III) complex more than the Cu(II) complex. researchgate.net
| Substituent (at position 5) | Log P (Calculated) | Cu(II) Extraction (%) at pH 4 | Key Influence | Reference |
|---|---|---|---|---|
| -H (Salicylaldoxime) | 1.82 | 5.15 | Baseline | researchgate.net |
| -tert-butyl | 3.76 | 9.25 | Increased Hydrophobicity | researchgate.net |
| -tert-octyl | 6.10 | 91.53 | High Hydrophobicity & Steric Hindrance | researchgate.net |
| -nonyl | 6.54 | 92.11 | Highest Hydrophobicity | researchgate.net |
Thermodynamic parameters, such as the free energy of complexation, can be calculated using quantum mechanical methods. These calculations help in predicting the spontaneity and position of the extraction equilibrium. DFT studies have shown that the formation of the 2:1 complex of salicylaldoxime with Cu(II) is a thermodynamically favorable process. researchgate.net The equilibrium is also highly dependent on the pH of the aqueous phase, as the reaction releases protons. researchgate.net
Future Research Directions and Emerging Applications
Development of Novel Analogues for Enhanced Specificity in Metal Ion Recognition
A significant area of ongoing research is the synthesis of novel analogues of 2-hydroxy-5-nonylbenzaldehyde (B3055293) oxime to achieve higher selectivity for specific metal ions. frontiersin.orgnih.gov The extraction of valuable metals from complex mixtures, such as industrial effluents and low-grade ores, necessitates ligands with high specificity to minimize co-extraction of undesirable metals. frontiersin.orgnih.gov
Recent studies have focused on creating new salicylaldoxime (B1680748) structures with different alkyl groups to enhance their extraction capabilities. For instance, tert-octylsalicylaldoxime, an analogue of the nonyl derivative, has been synthesized and has demonstrated a stronger affinity for Cu(II) over other metals like cobalt, nickel, zinc, and iron in acidic media. nih.gov This suggests that modifying the alkyl substituent can significantly impact the extractant's performance. frontiersin.org
Future research will likely explore a wider range of structural modifications to the salicylaldoxime backbone. This could involve the introduction of various functional groups to the aromatic ring to fine-tune the electronic and steric properties of the ligand. For example, the incorporation of dialkylaminomethyl groups at the 3-position has been shown to create zwitterionic extractants capable of binding metal salts. rsc.org Such modifications could lead to the development of extractants with tailored selectivity for a broader spectrum of metal ions beyond copper, including precious and rare earth metals.
Table 1: Comparison of Extraction Performance of Salicylaldoxime Analogues
| Analogue | Target Metal | Key Findings | Reference |
| 5-nonylsalicylaldoxime | Cu(II) | Widely used commercial extractant. frontiersin.org | frontiersin.org |
| tert-octylsalicylaldoxime | Cu(II) | Stronger affinity for Cu(II) compared to Co, Ni, Zn, and Fe. nih.gov | nih.gov |
| 3-dialkylaminomethyl substituted salicylaldoximes | Cu(II) salts | Forms zwitterionic complexes, enabling co-extraction of anions. rsc.org | rsc.org |
Integration into Advanced Material Science Applications (e.g., Smart Materials, Functional Polymers)
The inherent metal-chelating properties of 2-hydroxy-5-nonylbenzaldehyde oxime make it a promising candidate for integration into advanced materials, such as smart materials and functional polymers. rsc.orgnih.govresearchgate.netresearchgate.net Smart materials are designed to respond to external stimuli, and the ability of this oxime to bind with specific metal ions could be harnessed to create metal-responsive materials. rsc.orgnih.govresearchgate.netresearchgate.net
Future research could focus on grafting or polymerizing 2-hydroxy-5-nonylbenzaldehyde oxime or its derivatives onto polymer backbones. The resulting functional polymers could exhibit changes in their physical or chemical properties upon exposure to specific metal ions. For example, the swelling behavior, color, or fluorescence of a hydrogel could be modulated by the presence of copper ions, leading to the development of highly selective and sensitive metal ion sensors. nih.gov
Furthermore, the incorporation of this oxime into polymer matrices could lead to the creation of materials with tunable optical, magnetic, or mechanical properties. For instance, salicylaldoxime derivatives have been explored for the synthesis of new magnetic materials. researchgate.net By controlling the coordination of metal ions within a polymer network containing salicylaldoxime moieties, it may be possible to fabricate novel functional materials for applications in electronics, catalysis, and data storage.
Exploration of New Catalytic Cycles and Organocatalytic Applications
While the primary application of 2-hydroxy-5-nonylbenzaldehyde oxime has been in metal extraction, its chemical structure suggests potential in catalysis. Metal complexes of salicylaldoxime and related Schiff bases have been shown to possess catalytic activity in various organic reactions. nih.gov Future research could explore the catalytic potential of metal complexes derived from 2-hydroxy-5-nonylbenzaldehyde oxime in reactions such as oxidation, reduction, and carbon-carbon bond formation. nih.govmdpi.com The long nonyl chain could provide solubility in nonpolar solvents, making these complexes suitable for a range of reaction conditions.
Moreover, the field of organocatalysis, which utilizes small organic molecules as catalysts, presents another exciting avenue for this compound. nih.govacs.org Phenolic compounds and oximes have been investigated as organocatalysts in various transformations. nih.govacs.org The bifunctional nature of 2-hydroxy-5-nonylbenzaldehyde oxime, possessing both a phenolic hydroxyl group and an oxime group, could enable it to act as a bifunctional catalyst, activating substrates through hydrogen bonding and other non-covalent interactions. Future studies could investigate its efficacy in promoting reactions such as aldol (B89426) condensations, Michael additions, and asymmetric synthesis. nih.gov
Interdisciplinary Research in Environmental Science and Sustainable Chemistry
The established use of 2-hydroxy-5-nonylbenzaldehyde oxime in hydrometallurgy already places it at the intersection of chemistry and environmental science. rroij.comrroij.com Its role in the selective extraction of metals from wastewater and low-grade ores contributes to resource recovery and waste minimization. frontiersin.orgnih.gov Future research in this area will likely focus on developing even more sustainable and environmentally friendly extraction processes.
This includes the principles of green chemistry in both the synthesis of the extractant and its application. rsc.orgejcmpr.comgcande.orgpurkh.comnih.gov Research into greener synthetic routes for 2-hydroxy-5-nonylbenzaldehyde oxime, minimizing the use of hazardous reagents and solvents, is a key objective. google.com Additionally, the development of biodegradable and recyclable extraction systems based on this compound would further enhance its environmental credentials.
The application of bio-hydrometallurgy, which utilizes microorganisms in conjunction with chemical extractants, is another promising area of research. researchgate.net Investigating the compatibility and synergistic effects of 2-hydroxy-5-nonylbenzaldehyde oxime with microbial leaching processes could lead to more efficient and sustainable metal recovery technologies. Furthermore, the development of analytical methods for the detection and quantification of this compound in environmental samples will be crucial for monitoring its fate and potential impact.
Q & A
Basic Research Questions
Q. What are the key physical and thermodynamic properties of Benzaldehyde, 2-hydroxy-5-nonyl-, oxime, and how are these parameters experimentally determined?
- Methodological Answer : Critical properties include logP (octanol-water partition coefficient), surface tension, and degradation kinetics. LogP can be calculated using computational methods like Crippen or Joback fragmentation , while surface tension is measured via pendant drop tensiometry under controlled interfacial conditions . Degradation studies under acidic environments (e.g., sulfuric acid) require HPLC or GC-MS to monitor byproducts like 2-hydroxy-5-nonyl benzaldehyde .
Q. What spectroscopic techniques are most effective for confirming the structural integrity of this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) identifies functional groups (e.g., oxime -NOH stretch at ~3200 cm⁻¹ in IR) . Mass spectrometry (MS) with electron ionization (EI) confirms molecular weight (C₁₆H₂₅NO₂, MW 263.37) and fragmentation patterns . Cross-validation with NIST reference data ensures accuracy .
Q. How can researchers optimize synthetic routes for this compound?
- Methodological Answer : Acylation of oximes using diketene in the presence of bases like triethylamine or DABCO (1,4-diazabicyclo[2.2.2]octane) improves yields up to 90% . Reaction monitoring via thin-layer chromatography (TLC) and purification via recrystallization or column chromatography (silica gel, ethyl acetate/hexane eluent) are recommended .
Advanced Research Questions
Q. What are the degradation pathways of this compound in acidic environments, and how do these byproducts impact interfacial behavior in solvent extraction systems?
- Methodological Answer : Under strong sulfuric acid, the oxime degrades to 2-hydroxy-5-nonyl benzaldehyde, reducing surface tension (from 56.4 mN/m to 38.1 mN/m) and slowing phase disengagement . To analyze degradation kinetics, use time-resolved UV-Vis spectroscopy or LC-MS. Interfacial studies require rheometers to measure phase separation rates under varying pH and temperature .
Q. What mechanistic insights govern the acylation reactions of this compound, and how can side reactions be minimized?
- Methodological Answer : Acylation proceeds via nucleophilic attack of the oxime oxygen on diketene. Side products (e.g., over-acylated species) arise from excess reagent. Optimize stoichiometry (1:1 oxime:diketene) and use non-polar solvents (benzene) to suppress hydrolysis . Real-time monitoring via in-situ FTIR tracks reaction progress .
Q. How does the stereochemistry (E/Z isomerism) of this compound influence its reactivity and environmental fate?
- Methodological Answer : (E)-isomers exhibit higher stability due to reduced steric hindrance. Isomer ratios are determined via ¹H NMR (coupling constants) or chiral HPLC . Environmental fate studies require computational modeling (e.g., DFT for hydrolysis activation energies) and biodegradation assays in simulated ecosystems .
Q. What analytical challenges arise when quantifying trace degradation products of this compound in complex matrices?
- Methodological Answer : Matrix interference in environmental samples (e.g., soil, water) necessitates solid-phase extraction (SPE) prior to LC-MS/MS. Use deuterated internal standards (e.g., D₃-2-hydroxy-5-nonyl benzaldehyde) for quantification . High-resolution MS (HRMS) with Orbitrap or Q-TOF detectors enhances specificity .
Data Contradictions and Resolution
- classifies the compound as low environmental concern, while notes degradation-induced interfacial changes. Resolution: Environmental risk assessments must account for degradation kinetics and byproduct toxicity, which may not be captured in static models .
Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
